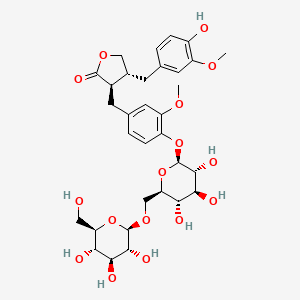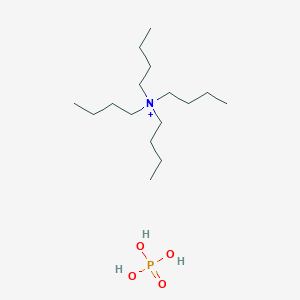
Matairesinol 4'-O-beta-gentiobioside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Matairesinol 4’-O-beta-gentiobioside is a naturally occurring lignan compound. It is primarily isolated from the stem barks of Styrax japonica and Trachelospermum jasminoides . This compound is known for its complex structure, which includes multiple hydroxyl groups and methoxy groups attached to a dihydrofuranone core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Matairesinol 4’-O-beta-gentiobioside involves several steps, starting from simpler lignan precursors. The key steps typically include glycosylation reactions to attach the gentiobioside moiety to the matairesinol core. Common solvents used in these reactions include DMSO, pyridine, methanol, and ethanol .
Industrial Production Methods
Industrial production of Matairesinol 4’-O-beta-gentiobioside is generally achieved through extraction from natural sources, such as the stem barks of Styrax japonica. The extraction process involves solvent extraction followed by purification steps to isolate the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Matairesinol 4’-O-beta-gentiobioside undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional hydroxyl groups or convert existing hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: This reaction can replace hydroxyl groups with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Matairesinol 4’-O-beta-gentiobioside can yield compounds with additional carbonyl groups, while reduction can produce compounds with more hydroxyl groups .
Applications De Recherche Scientifique
Matairesinol 4’-O-beta-gentiobioside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study lignan biosynthesis and transformation.
Medicine: Research has explored its potential as an antioxidant and anti-inflammatory agent.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals
Mécanisme D'action
The mechanism of action of Matairesinol 4’-O-beta-gentiobioside involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Cytotoxic Activity: By inducing apoptosis in cancer cells through the activation of specific signaling pathways.
Comparaison Avec Des Composés Similaires
Matairesinol 4’-O-beta-gentiobioside is unique among lignans due to its specific glycosylation pattern. Similar compounds include:
Matairesinol: The aglycone form without the gentiobioside moiety.
Secoisolariciresinol: Another lignan with a different glycosylation pattern.
Pinoresinol: A related lignan with a simpler structure.
These compounds share some biological activities but differ in their specific molecular targets and potency.
Propriétés
Formule moléculaire |
C32H42O16 |
|---|---|
Poids moléculaire |
682.7 g/mol |
Nom IUPAC |
(3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one |
InChI |
InChI=1S/C32H42O16/c1-42-20-9-14(3-5-18(20)34)7-16-12-44-30(41)17(16)8-15-4-6-19(21(10-15)43-2)46-32-29(40)27(38)25(36)23(48-32)13-45-31-28(39)26(37)24(35)22(11-33)47-31/h3-6,9-10,16-17,22-29,31-40H,7-8,11-13H2,1-2H3/t16-,17+,22+,23+,24+,25+,26-,27-,28+,29+,31+,32+/m0/s1 |
Clé InChI |
SSZQYOJANKKXOX-QFYIXHTHSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)OC)O |
SMILES canonique |
COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Chloromethyl)sulfonyl]phenylamine](/img/structure/B11937060.png)


![Trimethyl[(4-methylcyclohex-3-en-1-yl)methyl]silane](/img/structure/B11937076.png)
![1,1,1,3,3,3-hexafluoropropan-2-yl 4-[[2-pyrrolidin-1-yl-4-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate;hydrochloride](/img/structure/B11937081.png)

![(2R)-N-[(2S)-2-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]-3-[4-[[(2S,6R)-2,6-dimethylpiperidin-1-yl]methyl]phenyl]-2-[methyl(propan-2-yl)amino]propanamide;hydrochloride](/img/structure/B11937096.png)





![nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11937147.png)

